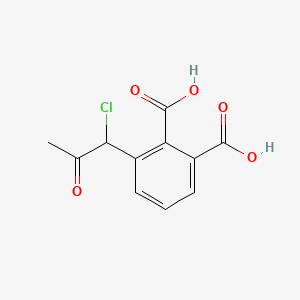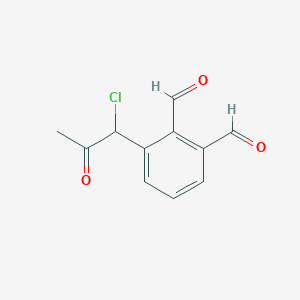
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one is a chemical compound with the molecular formula C11H9ClO5 and a molecular weight of 256.64 g/mol . . It is characterized by the presence of a chloro group and two carboxylic acid groups attached to a phenyl ring, along with a ketone group on the propan-2-one moiety.
Métodos De Preparación
The synthesis of 1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one typically involves the chlorination of 1-(2,3-dicarboxyphenyl)propan-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction parameters and purification techniques.
Análisis De Reacciones Químicas
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Oxidation Reactions: The ketone group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The chloro group and carboxylic acid groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of signaling pathways, leading to desired biological outcomes .
Comparación Con Compuestos Similares
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one: Similar structure but with carboxylic acid groups at different positions on the phenyl ring.
1-Chloro-1-(2,4-dicarboxyphenyl)propan-2-one: Another isomer with carboxylic acid groups at different positions.
1-Bromo-1-(2,3-dicarboxyphenyl)propan-2-one: Similar compound with a bromo group instead of a chloro group.
Propiedades
Fórmula molecular |
C11H9ClO5 |
|---|---|
Peso molecular |
256.64 g/mol |
Nombre IUPAC |
3-(1-chloro-2-oxopropyl)phthalic acid |
InChI |
InChI=1S/C11H9ClO5/c1-5(13)9(12)6-3-2-4-7(10(14)15)8(6)11(16)17/h2-4,9H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
OIGBEQUEFSWJQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)C(=O)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)




![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)





![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)

